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Compound of Interest

Compound Name: 4-(Difluoromethyithio)aniline

Cat. No.: B1364554

An In-depth Technical Guide to 4-(Difluoromethylthio)aniline for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Difluoromethylthio)aniline
(CAS No: 24933-60-6), a fluorinated building block of increasing importance in the fields of
medicinal chemistry and materials science. We will delve into its core chemical identity,
synthesis, reactivity, and strategic applications, offering field-proven insights for researchers,
scientists, and drug development professionals.

Core Chemical Identity and Nomenclature

4-(Difluoromethylthio)aniline is an aniline derivative characterized by the presence of a
difluoromethylthio (-SCF2H) group at the para-position of the benzene ring. This functional
group imparts unique physicochemical properties that are highly sought after in the design of
novel bioactive molecules and advanced materials.
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e Chemical Structure:

o |[UPAC Name: 4-[(difluoromethyl)sulfanyl]aniline[1]
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4-Aminophenyl difluoromethyl sulfide[1][2]

CAS Number: 24933-60-6[1][2]

Molecular Formula: C7H7F2NS[1]

Molecular Weight: 175.20 g/mol [1]

Common Synonyms: 4-((Difluoromethyl)thio)aniline, 4-Difluoromethylsulfanyl-phenylamine,

Physicochemical and Spectroscopic Properties

The introduction of the -SCF2zH group significantly influences the molecule's properties

compared to aniline. It increases lipophilicity while also providing a hydrogen bond donor

capability, a combination of features valuable in drug design.[3]

Table 1: Physicochemical Properties of 4-(Difluoromethylthio)aniline

Property Value Reference

CAS Number 24933-60-6 [11[2]

Molecular Formula C7H7F2NS [1]

Molecular Weight 175.20 g/mol [1]

Boiling Point 64°C @ 0.01 mmHg [1]

Appearance Expected to be a liquid Inferred from related structures
Hazard Codes T (Toxic), Xi (Irritant) [1]

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Shifts /

Technique o
Characteristics
Aromatic protons (AA'BB' system, ~6.6-7.4
1H NMR ppm), Amine protons (broad singlet, ~3.8 ppm),
-SCF2H (triplet, J ~56 Hz, ~6.5-7.0 ppm)
Aromatic carbons (~115-150 ppm), C-SCFzH
13C NMR _
(~120-130 ppm), CFzH (triplet, J ~230-240 Hz)
1°F NMR Doublet (J ~56 Hz, ~ -90 to -100 ppm)
Mass Spec (El) M+ peak at m/z = 175

Note: The spectroscopic data are predicted based on the structure and data from analogous
compounds. Experimental verification is required.

Synthesis and Mechanistic Rationale

The synthesis of aryl difluoromethyl thioethers can be achieved through several modern
methodologies. A robust and increasingly common approach involves the difluoromethylation of
the corresponding thiol, in this case, 4-aminothiophenol. This method avoids the handling of
hazardous difluoromethane gas and offers good functional group tolerance. The use of a
bench-stable S-(difluoromethyl)sulfonium salt serves as an efficient difluorocarbene precursor.

[4]115]

Protocol: Synthesis via Difluoromethylation of 4-
Aminothiophenol

This protocol is based on established methods for the difluoromethylation of thiophenols.[4][5]
Step 1: Preparation of the Reaction Mixture

e To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-
aminothiophenol (1.0 eq).

» Dissolve the thiol in a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran
(THF).
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e Add a base, such as lithium hydroxide (LiOH) or potassium carbonate (K2COs) (1.5 - 2.0 eq),
to the solution. The choice of a base is critical; it deprotonates the thiol to form the more
nucleophilic thiolate anion (ArS~), which is the active species for the subsequent reaction.[5]

Step 2: Difluoromethylation

 In a separate vessel, dissolve the S-(difluoromethyl)diarylsulfonium salt (e.g., S-
(difluoromethyl)-S,S-diphenylsulfonium tetrafluoroborate) (1.2 eq) in the same anhydrous
solvent.

o Slowly add the solution of the difluoromethylating agent to the stirring thiolate solution at
room temperature.

e The reaction mechanism proceeds via the attack of the nucleophilic thiolate on the sulfonium
salt, which then fragments to generate a difluorocarbene (:CF2) intermediate. This highly
reactive species is immediately trapped by another thiolate anion to form the desired S-CFz2H
bond.[4][6]

¢ Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by
Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification
e Upon completion, quench the reaction by adding water.
o Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and filter.

» Concentrate the solvent under reduced pressure to obtain the crude product.

» Purify the residue using silica gel column chromatography, typically with a hexane/ethyl
acetate gradient, to yield pure 4-(Difluoromethylthio)aniline.
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Caption: Workflow for the synthesis of 4-(Difluoromethylthio)aniline.

Reactivity and Key Chemical Transformations

The reactivity of 4-(Difluoromethylthio)aniline is governed by its two primary functional
groups: the nucleophilic aromatic amine (-NHz) and the difluoromethylthio (-SCFz2H) moiety.

o Reactions of the Amino Group: The -NHz group is a versatile handle for synthetic
elaboration. It readily undergoes standard aniline chemistry, including:

o Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of
a base to form amides.

o Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
o Alkylation: N-alkylation, although selectivity can be an issue.

o Diazotization: Conversion to a diazonium salt using nitrous acid (NaNO2/HCI), which can
then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.[7]

¢ Reactions of the Difluoromethylthio Group: The -SCFzH group is generally stable under
many reaction conditions. However, the sulfur atom can be oxidized to the corresponding
sulfoxide (-S(O)CFzH) and sulfone (-S(O)2CFzH) using appropriate oxidizing agents (e.g., m-
CPBA, Oxone®). This transformation is significant as it dramatically alters the electronic

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1364554?utm_src=pdf-body-img
https://www.benchchem.com/product/b1364554?utm_src=pdf-body
https://www.benchchem.com/product/b1364554?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Derivatization_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

properties of the substituent, converting it from a weak electron-donating/withdrawing group
to a powerful electron-withdrawing group.

4-(Difluoromethylthio)aniline
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Caption: Key reactivity pathways of 4-(Difluoromethylthio)aniline.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to
enhance pharmacological properties.[8][9] The -SCFzH group, in particular, offers a unique and

advantageous profile for medicinal chemists.
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» Bioisosterism: The difluoromethyl group is recognized as a bioisostere of thiol (-SH) and
hydroxyl (-OH) groups.[3] It can participate in hydrogen bonding as a lipophilic H-bond donor,
potentially improving target engagement while simultaneously increasing membrane
permeability due to its higher lipophilicity.[3]

o Metabolic Stability: Fluorination often enhances metabolic stability by blocking sites
susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to
improved pharmacokinetic profiles, such as longer half-life and reduced drug dosage.[8]

o Modulation of pKa: The electronic properties of the -SCF2H group can influence the pKa of
the nearby amino group, which can be fine-tuned to optimize target binding or solubility.

e Valuable Intermediate: As a primary aniline, this compound is a key starting material for
building more complex molecular scaffolds. Its derivatives are explored as intermediates in
the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals.[7][10] The
analogous trifluoromethylthio (-SCFs) aniline is a known building block for pharmaceuticals,
and 4-(difluoromethylthio)aniline serves a similar strategic role.[11][12]

Safety and Handling

According to available safety data, 4-(Difluoromethylthio)aniline is classified as toxic and an
irritant.[1]

e Hazard Codes: T, Xi[1]

e Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).

o Safety Precautions: Standard laboratory safety precautions should be employed, including
the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a
well-ventilated fume hood.

Conclusion

4-(Difluoromethylthio)aniline is a specialized chemical building block with significant potential
for innovation in drug discovery and materials science. Its unique combination of a reactive
aniline handle and a property-modulating difluoromethylthio group makes it a valuable tool for
chemists. Understanding its synthesis, reactivity, and the strategic rationale for its use allows
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researchers to fully leverage its potential in the creation of next-generation functional
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-(DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]
¢ 2. chemicalbook.com [chemicalbook.com]
+ 3. ANew Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]

romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic
Chemistry - Figshare [figshare.com]

o 6. researchgate.net [researchgate.net]

e 7. benchchem.com [benchchem.com]

e 8. nbinno.com [nbinno.com]

e 9. nbinno.com [nbinno.com]

e 10. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]
e 11. innospk.com [innospk.com]

e 12. asianpubs.org [asianpubs.org]

« To cite this document: BenchChem. [4-(Difluoromethylthio)aniline chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1364554?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB0455990_EN.htm
https://www.chemicalbook.com/msds/4-difluoromethyl-thio-aniline.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3269891/
https://pubs.acs.org/doi/abs/10.1021/acs.joc.9b02424
https://figshare.com/collections/Difluoromethylation_of_Phenols_and_Thiophenols_with_the_i_S_i_Difluo-romethyl_sulfonium_Salt_Reaction_Scope_and_Mechanistic_Study/4727519
https://figshare.com/collections/Difluoromethylation_of_Phenols_and_Thiophenols_with_the_i_S_i_Difluo-romethyl_sulfonium_Salt_Reaction_Scope_and_Mechanistic_Study/4727519
https://figshare.com/collections/Difluoromethylation_of_Phenols_and_Thiophenols_with_the_i_S_i_Difluo-romethyl_sulfonium_Salt_Reaction_Scope_and_Mechanistic_Study/4727519
https://www.researchgate.net/publication/336784443_Difluoromethylation_of_Phenols_and_Thiophenols_with_S-Difluoromethylsulfonium_Salt_Reaction_Scope_and_Mechanistic_Study
https://www.benchchem.com/pdf/Application_Notes_Derivatization_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/power-fluorination-exploring-applications-4-difluoromethoxyaniline-iu
https://www.nbinno.com/article/pharmaceutical-intermediates/science-behind-4-trifluoromethoxy-aniline-synthesis-application-drug-discovery
https://www.lookchem.com/casno372-16-7.html
https://www.innospk.com/en/?news/grok-exploring-4-trifluoromethylthioaniline-properties-and-applications
https://asianpubs.org/index.php/ajchem/article/view/29_1_19
https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-chemical-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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